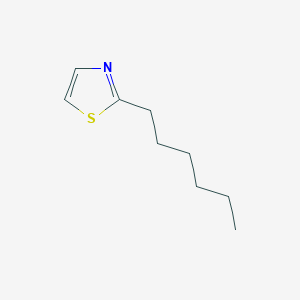
4,4'-(1,10-Phenanthroline-2,9-diyl)dianiline
Vue d'ensemble
Description
4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline is an organic compound with the molecular formula C24H18N4 and a molecular weight of 362.43 g/mol . This compound is known for its unique structure, which includes a phenanthroline core substituted with two aniline groups at the 2,9-positions. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline typically involves organic synthetic routes. One common method includes the reaction of 1,10-phenanthroline-2,9-dicarbaldehyde with aniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aniline moieties, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting metal-dependent enzymes.
Industry: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Mécanisme D'action
The mechanism by which 4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline exerts its effects is primarily through its ability to coordinate with metal ions. The phenanthroline core acts as a bidentate ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and biological processes, influencing molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline include:
1,10-Phenanthroline: A simpler compound with a similar core structure but without the aniline substitutions.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups instead of aniline groups at the 2,9-positions.
4,4’-Bipyridine: A related compound with a bipyridine core instead of phenanthroline.
The uniqueness of 4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
4-[9-(4-aminophenyl)-1,10-phenanthrolin-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4/c25-19-9-3-15(4-10-19)21-13-7-17-1-2-18-8-14-22(28-24(18)23(17)27-21)16-5-11-20(26)12-6-16/h1-14H,25-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVPZNAGYLSYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)N)N=C(C=C2)C5=CC=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate](/img/structure/B8135991.png)
![Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8136008.png)




![(R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B8136031.png)


